molecular formula C11H8N2O2 B7855677 methyl 5-cyano-1H-indole-2-carboxylate

methyl 5-cyano-1H-indole-2-carboxylate

Cat. No. B7855677
M. Wt: 200.19 g/mol
InChI Key: UEDIACVNFFMSHB-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-1H-indole-2-carboxylate” is a chemical compound that belongs to the class of indole derivatives . It is a substituted 1H-indole . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves processes such as alkylation, transesterification, and ester hydrolysis . For example, methyl indole-5-carboxylate, a related compound, can be prepared by the esterification of indole-5-carboxylic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H8N2O2 . The indole nucleus in this compound is aromatic in nature, containing a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, have been used as reactants in various chemical reactions. For instance, they have been used in the synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reactions .

Mechanism of Action

While the specific mechanism of action for “methyl 5-cyano-1H-indole-2-carboxylate” is not mentioned in the search results, indole derivatives have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The safety information for “methyl 5-cyano-1H-indole-2-carboxylate” indicates that it is classified as a warning signal word. Precautionary statements include avoiding contact with skin and eyes, and not inhaling dust or fumes .

Future Directions

Indole derivatives, including “methyl 5-cyano-1H-indole-2-carboxylate”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

methyl 5-cyano-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIACVNFFMSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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